molecular formula C15H19N3OS2 B492666 N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 667913-18-0

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B492666
CAS No.: 667913-18-0
M. Wt: 321.5g/mol
InChI Key: UCQQVFZRZDZLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-Butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 1,3,4-thiadiazole core linked to a 4-tert-butylphenyl group via a sulfanylacetamide bridge. This compound belongs to a broader class of thiadiazole-based molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10-17-18-14(21-10)20-9-13(19)16-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQVFZRZDZLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Propionic Acid with Thiosemicarbazide

A mixture of propionic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is added, and the reaction is heated at 80–90°C for 1 hour. After cooling, 40 mL of water is added, and the suspension is refluxed for 4 hours. Basification to pH 8 with 50% NaOH yields a solid, which is recrystallized from ethanol to obtain 5-methyl-1,3,4-thiadiazole-2-thiol as a white crystalline solid.

Key Reaction Parameters

ParameterValue
Temperature80–90°C (cyclization)
SolventPOCl₃ (neat)
BaseNaOH (50% aqueous)
RecrystallizationEthanol

Preparation of N-(4-tert-Butylphenyl)Chloroacetamide

The acetamide backbone is synthesized via nucleophilic acyl substitution using 4-tert-butylaniline and chloroacetyl chloride.

Acylation of 4-tert-ButylAniline

4-tert-Butylaniline (5.00 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) and cooled to 0°C. Chloroacetyl chloride (5.50 mmol) is added dropwise, followed by slow addition of triethylamine (6.00 mmol) to neutralize HCl. The reaction is stirred at room temperature for 12 hours, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield N-(4-tert-butylphenyl)chloroacetamide as a colorless solid.

Key Reaction Parameters

ParameterValue
SolventTHF
Temperature0°C → room temperature
BaseTriethylamine
PurificationColumn chromatography

Coupling Reaction to Form the Sulfanyl Acetamide

The final step involves nucleophilic substitution between the thiol and chloroacetamide derivatives.

Thiolate-Mediated Sulfide Bond Formation

5-Methyl-1,3,4-thiadiazole-2-thiol (3.00 mmol) is dissolved in dimethylformamide (DMF, 15 mL) and treated with potassium carbonate (3.30 mmol) to generate the thiolate anion. N-(4-tert-butylphenyl)chloroacetamide (3.00 mmol) is added, and the mixture is heated at 60°C for 6 hours. After cooling, the reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol to afford the target compound in 72% yield.

Key Reaction Parameters

ParameterValue
SolventDMF
Temperature60°C
BaseK₂CO₃
Yield72%

Alternative Method: One-Pot Sequential Synthesis

To streamline the process, a one-pot approach combines cyclization and coupling steps.

Integrated Protocol

Propionic acid (3.00 mmol), thiosemicarbazide (3.00 mmol), and POCl₃ (10 mL) are heated at 90°C for 1 hour. Without isolation, N-(4-tert-butylphenyl)chloroacetamide (3.00 mmol) and K₂CO₃ (3.30 mmol) are added directly to the reaction mixture. After stirring at 60°C for 6 hours, the product is isolated via recrystallization (methanol), yielding the target compound in 65% overall yield.

Advantages and Limitations

  • Advantages : Reduced purification steps and higher throughput.

  • Limitations : Lower yield compared to stepwise synthesis due to intermediate instability.

Comparative Analysis of Methods

MethodYieldPurity (HPLC)Time EfficiencyScalability
Stepwise Synthesis72%98%ModerateHigh
One-Pot Synthesis65%95%HighModerate

The stepwise method is preferred for large-scale production due to superior yield and purity, while the one-pot approach offers time efficiency for exploratory syntheses.

Critical Reaction Optimization Insights

Solvent Selection

  • DMF vs. THF : DMF enhances thiolate solubility, improving reaction kinetics.

  • POCl₃ Neat Conditions : Eliminates solvent interference during cyclization but requires careful handling.

Base Influence

  • K₂CO₃ vs. NaOH : Potassium carbonate minimizes side reactions (e.g., hydrolysis) compared to aqueous NaOH.

Temperature Control

  • 60°C Optimal : Balances reaction rate and decomposition risks for the thiadiazole-thiol intermediate .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the thiadiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Functionalized phenyl or thiadiazole derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and sulfanyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Sulfonamide derivatives (e.g., 4c) exhibit distinct enzyme inhibitory properties due to interactions with catalytic zinc ions in enzymes like carbonic anhydrase, whereas nitrophenyl analogs may target redox-sensitive pathways.

Synthetic Yields :

  • Derivatives with benzyl or substituted benzyl groups (e.g., 4c, 4m) show higher yields (79–88%) compared to nitro-substituted analogs (68–72%), likely due to steric and electronic effects during coupling reactions.

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, 4m (178–180°C) with a 4-methylbenzyl group has a higher melting point than 4c (164–166°C), attributed to enhanced π-stacking.

Antimicrobial Activity:

  • Sulfamethizole analogs (e.g., CID 2056792) demonstrate antibacterial activity by inhibiting dihydropteroate synthase, a key enzyme in folate synthesis. The tert-butylphenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets.

Enzyme Inhibition:

  • Wnt pathway inhibitors like iCRT3 (IC₅₀: ~1 μM) highlight the role of sulfur-containing acetamides in disrupting protein-protein interactions. The target compound’s thiadiazole moiety could similarly interfere with β-catenin/TCF binding.

Neuroprotective Potential:

  • Benzo[d]oxazole-thiadiazole hybrids (e.g., 5l–5q) exhibit neuroprotection via antioxidant mechanisms (EC₅₀: 2–5 μM). The tert-butyl group in the target compound may augment radical-scavenging capacity.

Biological Activity

N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS: 667913-18-0) is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OS2, with a molecular weight of approximately 321.46 g/mol. The structure features a thiadiazole ring and a tert-butylphenyl group , which are significant in determining its biological activity.

PropertyValue
Molecular FormulaC15H19N3OS2
Molecular Weight321.46 g/mol
CAS Number667913-18-0
Chemical ClassThiadiazole Derivative

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The thiadiazole moiety is known for its ability to modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to alter cellular signaling pathways.
  • Antimicrobial Activity : Its structure suggests potential antimicrobial properties by disrupting bacterial lipid biosynthesis.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of thiadiazole compounds can possess significant anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines including A549 (lung cancer) and C6 (glioma) cells. The evaluation methods typically include:

  • MTT assays for cell viability
  • Analysis of apoptosis through caspase activation

In one study, thiazole derivatives demonstrated the ability to induce apoptosis in tumor cells, suggesting that this compound may have similar effects .

Antimicrobial Activity

The presence of the thiadiazole ring indicates potential antimicrobial effects. Research on related compounds has shown effectiveness against various pathogens by disrupting their growth mechanisms . The specific activity spectrum of this compound remains to be fully characterized but suggests promising applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized novel thiazole derivatives and evaluated their anticancer activity against A549 and C6 cell lines. Compounds showed significant inhibition of cell proliferation and induced apoptosis .
  • Antimicrobial Screening : Another investigation focused on synthesizing various thiadiazole-based compounds for antimicrobial screening. Some exhibited notable activity against Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.